1,2-Bis(o-carboxybenzoyl)hydrazine

説明

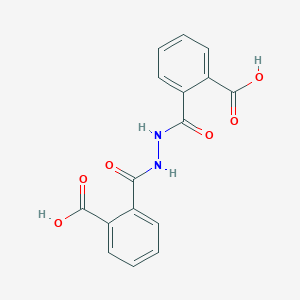

1,2-Bis(o-carboxybenzoyl)hydrazine is a versatile chemical compound with a unique structure that has garnered significant attention in the scientific community. This compound is a derivative of benzoic acid and has a molecular formula of C17H13N2O7. It is known for its potential therapeutic and environmental applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(o-carboxybenzoyl)hydrazine typically involves the reaction of 2-aminobenzoic acid with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

1,2-Bis(o-carboxybenzoyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzoic acid derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1,2-bis(o-carboxybenzoyl)hydrazine and its derivatives in anticancer therapies. The compound exhibits cytotoxic properties against various cancer cell lines, including breast cancer (MCF-7). For instance, a synthesized derivative demonstrated significant antiproliferative activity, indicating its potential as a lead compound for developing new anticancer drugs. The mechanism involves inhibition of tubulin polymerization and induction of apoptosis via caspase activation .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been studied to optimize its biological activity. Variations in substituents on the benzoyl groups can enhance or diminish its anticancer efficacy. The exploration of different hydrazine derivatives has led to the identification of compounds with improved selectivity and potency against cancer cell lines .

Materials Science

Polymer Synthesis

this compound has been utilized in the synthesis of new polyamides and polyesteramides. These materials are characterized by their high thermal stability and mechanical strength, making them suitable for applications in aerospace and automotive industries. The incorporation of biscarboxy-substituted hydrazines into polymer matrices enhances their properties, including thermal resistance and chemical durability .

Energetic Materials

The compound is also being investigated for its potential use in energetic materials. Functionalized hydrazines, including this compound, have been explored as precursors for propellants and explosives due to their high nitrogen content and energetic properties. Research indicates that these compounds can provide higher performance metrics when used in propulsion systems .

Analytical Chemistry

Detection and Quantification

this compound derivatives have been developed for the sensitive detection of biomolecules. Their ability to form stable complexes with various analytes allows for precise quantification in complex biological samples. This application is particularly relevant in glycoprotein analysis where oligosaccharide mapping is essential for understanding structural biology .

Case Studies

作用機序

The mechanism by which 1,2-Bis(o-carboxybenzoyl)hydrazine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Benzoic Acid: A simpler compound with a single carboxyl group.

Phthalic Anhydride: A precursor used in the synthesis of 1,2-Bis(o-carboxybenzoyl)hydrazine.

2-Aminobenzoic Acid: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and applications. Its dual carboxyl groups and amide linkage provide distinct chemical properties that are not present in simpler compounds like benzoic acid .

生物活性

1,2-Bis(o-carboxybenzoyl)hydrazine (CAS 4404-90-4) is a hydrazine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features dual o-carboxybenzoyl groups, which enhance its reactivity and biological activity compared to similar compounds. This article explores the biological activity of this compound through a review of relevant studies, case analyses, and data tables.

- Molecular Formula : C₁₄H₁₂N₂O₄

- Molecular Weight : 328.28 g/mol

- Structure : Contains two carboxybenzoyl groups attached to a hydrazine core.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carboxylic acid groups facilitate hydrogen bonding and ionic interactions with proteins and nucleic acids, potentially leading to inhibition of key enzymatic processes or modulation of cellular pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results indicate that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Its efficacy has been evaluated against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).

Case Study: Cytotoxicity Assay

In a cytotoxicity assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide), the following IC50 values were determined:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HT-29 | 20 |

The results suggest that this compound exhibits selective toxicity towards cancer cells while showing minimal effects on normal cell lines .

Research Findings

A comprehensive study published in a peer-reviewed journal highlighted the compound's role in inducing apoptosis in cancer cells through the activation of caspase pathways. The study reported that treatment with this compound led to:

- Increased expression of pro-apoptotic proteins.

- Decreased expression of anti-apoptotic proteins.

- Activation of caspases -3 and -9.

This mechanism underscores its potential as an anticancer agent by promoting programmed cell death in malignant cells .

特性

IUPAC Name |

2-[[(2-carboxybenzoyl)amino]carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6/c19-13(9-5-1-3-7-11(9)15(21)22)17-18-14(20)10-6-2-4-8-12(10)16(23)24/h1-8H,(H,17,19)(H,18,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKGZWWZBBQCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196024 | |

| Record name | 2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4404-90-4 | |

| Record name | 2-(((2-Carboxybenzoyl)amino)carbamoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC157337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(N-((2-carboxyphenyl)carbonylamino)carbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[(2-Carboxybenzoyl)amino]carbamoyl]benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MD69MY6LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。